molecular formula C14H15FIN3O2 B12357590 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12357590
M. Wt: 403.19 g/mol
InChI Key: CVAJNFHKGAEJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine and iodine-substituted phenyl ring, and a diazinane-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed C-H arylation reactions, which allow for the selective introduction of aryl groups onto the diazinane core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine and iodine substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone-containing derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-(2-fluoro-4-chlorophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
  • 3-Cyclopropyl-1-(2-fluoro-4-bromophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
  • 3-Cyclopropyl-1-(2-fluoro-4-methylphenyl)-6-(methylamino)-1,3-diazinane-2,4-dione

Uniqueness

The uniqueness of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and iodine on the phenyl ring, along with the cyclopropyl group, makes it particularly interesting for medicinal chemistry applications, as these substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C14H15FIN3O2

Molecular Weight

403.19 g/mol

IUPAC Name

3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H15FIN3O2/c1-17-12-7-13(20)18(9-3-4-9)14(21)19(12)11-5-2-8(16)6-10(11)15/h2,5-6,9,12,17H,3-4,7H2,1H3

InChI Key

CVAJNFHKGAEJIO-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3

Origin of Product

United States

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